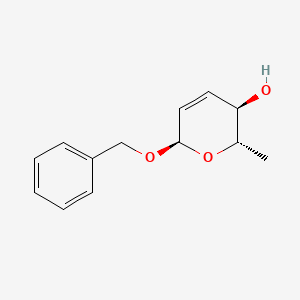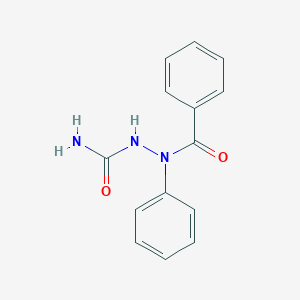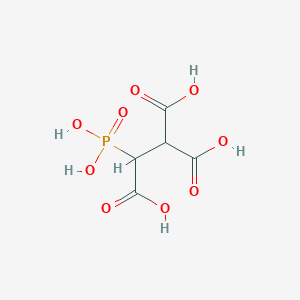
2-Phosphonoethane-1,1,2-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phosphonoethane-1,1,2-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl groups and one phosphonic acid group. This unique structure makes it a versatile molecule with significant applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-phosphonoethane-1,1,2-tricarboxylic acid typically involves the reaction of dialkyl phosphite with ethene-1,2-dicarboxylic acid dialkyl ester in the presence of a basic catalyst. This reaction yields a phosphonosuccinic acid tetraalkyl ester, which is then reacted with an acrylic acid alkyl ester under alkaline conditions. The final product is obtained by saponification of the reaction product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phosphonoethane-1,1,2-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphonate esters.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphonate esters.
Substitution: Substituted carboxylate derivatives
Wissenschaftliche Forschungsanwendungen
2-Phosphonoethane-1,1,2-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of complex organic molecules.
Biology: Plays a role in enzyme inhibition studies and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, as a scale inhibitor in water treatment, and in the formulation of detergents
Wirkmechanismus
The mechanism of action of 2-phosphonoethane-1,1,2-tricarboxylic acid involves its ability to chelate metal ions, thereby inhibiting the formation of metal ion complexes. This property is particularly useful in preventing scale formation in industrial water systems. The compound’s phosphonic acid group interacts with metal ions, forming stable complexes that prevent precipitation .
Vergleich Mit ähnlichen Verbindungen
- 2-Phosphonobutane-1,2,4-tricarboxylic acid
- Citric acid
- Isocitric acid
Comparison: 2-Phosphonoethane-1,1,2-tricarboxylic acid is unique due to its combination of phosphonic acid and carboxyl groups, which provide it with superior chelating properties compared to similar compounds. While citric acid and isocitric acid are well-known tricarboxylic acids, they lack the phosphonic acid group, making them less effective in certain applications .
Eigenschaften
CAS-Nummer |
75898-38-3 |
|---|---|
Molekularformel |
C5H7O9P |
Molekulargewicht |
242.08 g/mol |
IUPAC-Name |
2-phosphonoethane-1,1,2-tricarboxylic acid |
InChI |
InChI=1S/C5H7O9P/c6-3(7)1(4(8)9)2(5(10)11)15(12,13)14/h1-2H,(H,6,7)(H,8,9)(H,10,11)(H2,12,13,14) |
InChI-Schlüssel |
ARRNRHHUNZJPKF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)P(=O)(O)O)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


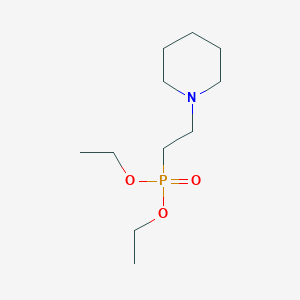
![1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine](/img/structure/B14448887.png)
![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)
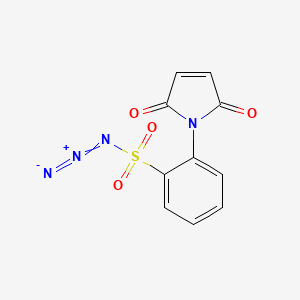
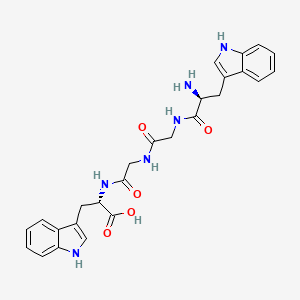
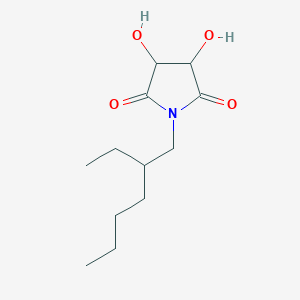

![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)

![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
